(1S,2R)-2-Aminocyclopropane-1-carboxylic acid (1S,2R)-2-Aminocyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17404610
InChI: InChI=1S/C4H7NO2/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3+/m0/s1
SMILES:
Molecular Formula: C4H7NO2
Molecular Weight: 101.10 g/mol

(1S,2R)-2-Aminocyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC17404610

Molecular Formula: C4H7NO2

Molecular Weight: 101.10 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R)-2-Aminocyclopropane-1-carboxylic acid -

Specification

Molecular Formula C4H7NO2
Molecular Weight 101.10 g/mol
IUPAC Name (1S,2R)-2-aminocyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C4H7NO2/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3+/m0/s1
Standard InChI Key LHKAUBTWBDZARW-STHAYSLISA-N
Isomeric SMILES C1[C@@H]([C@@H]1N)C(=O)O
Canonical SMILES C1C(C1N)C(=O)O

Introduction

Structural and Stereochemical Analysis

The molecular structure of (1S,2R)-2-Aminocyclopropane-1-carboxylic acid (CAS 1932028-98-2) comprises a cyclopropane ring substituted with an amino group at the C2 position and a carboxylic acid group at the C1 position . The stereochemistry is defined by the (1S,2R) configuration, which imposes significant geometric constraints on the molecule. The SMILES notation for this compound is N[C@@H]1C[C@H]1C(=O)O, reflecting the spatial arrangement of functional groups .

Key Structural Features:

  • Cyclopropane Ring: The three-membered ring introduces angular strain (~27 kcal/mol), enhancing reactivity in ring-opening reactions.

  • Chiral Centers: The stereogenic centers at C1 and C2 dictate enantioselective interactions with biological targets .

  • Functional Groups: The amino and carboxylic acid groups enable hydrogen bonding and ionic interactions, critical for binding to enzymes like carbonic anhydrases .

Synthetic Methodologies

Racemic Synthesis and Resolution

Early synthetic routes involved the preparation of racemic mixtures followed by enzymatic or chemical resolution. For example:

  • Cyclopropanation: Reaction of allyl glycine derivatives with diazomethane in the presence of palladium catalysts generates the cyclopropane core .

  • Resolution: Use of chiral resolving agents (e.g., tartaric acid) or immobilized lipases to separate enantiomers .

Asymmetric Synthesis

Modern approaches prioritize asymmetric catalysis to directly obtain the (1S,2R) enantiomer:

  • Transition Metal Catalysis: Rhodium complexes with chiral ligands (e.g., DuPhos) achieve enantiomeric excess (ee) >90% in cyclopropanation reactions .

  • Organocatalytic Methods: Proline-derived catalysts enable stereoselective [2+1] cycloadditions with alkenes .

Table 1: Comparison of Synthetic Routes

MethodYield (%)ee (%)ScalabilityReference
Racemic + Resolution45–6098Moderate
Rhodium Catalysis70–8592–95High
Organocatalysis50–6588–90Low

Physicochemical Properties

Molecular Characteristics

  • Molecular Formula: C₄H₇NO₂

  • Molecular Weight: 101.10 g/mol

  • pKa Values:

    • Carboxylic acid: ~2.4 (estimated via computational modeling)

    • Amino group: ~9.8 (similar to cyclopropylamine derivatives)

Stability and Reactivity

  • Thermal Stability: Decomposes at temperatures >200°C without melting .

  • Ring-Opening Reactions: Susceptible to nucleophilic attack at the cyclopropane ring, particularly under acidic or basic conditions.

Biological Activity and Mechanisms

Enzyme Inhibition

(1S,2R)-2-Aminocyclopropane-1-carboxylic acid exhibits inhibitory activity against metalloenzymes such as carbonic anhydrases (CAs) and acetylcholinesterase (AChE):

  • Carbonic Anhydrase I/II: Binds to the zinc-active site via the carboxylate group, with inhibition constants (Ki) in the nanomolar range .

  • Acetylcholinesterase: Disrupts catalytic triads through competitive inhibition, potentially aiding in neurodegenerative disease research .

Pharmacophoric Applications

The compound’s rigid structure makes it a valuable scaffold in drug design:

  • Protease Inhibitors: Analogous to vinyl-ACCA, it serves as a core structure in hepatitis C virus (HCV) NS3/4A protease inhibitors .

  • Anticancer Agents: Modulates enzyme activity in tumor microenvironments by altering pH regulation .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: Incorporation into peptidomimetics enhances metabolic stability and target selectivity .

  • Prodrug Design: The carboxylic acid group facilitates conjugation with promoieties for improved bioavailability .

Agricultural Chemistry

  • Ethylene Biosynthesis Regulation: Acts as a structural mimic of 1-aminocyclopropane-1-carboxylic acid (ACC), interfering with ethylene production in plants .

Challenges and Future Directions

Synthesis Scalability

While asymmetric methods offer high enantioselectivity, scalability remains limited by catalyst cost and reaction conditions . Advances in flow chemistry and immobilized catalysts may address these issues.

Biological Target Identification

Further proteomic studies are needed to map interactions with non-CA enzymes, expanding therapeutic potential.

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